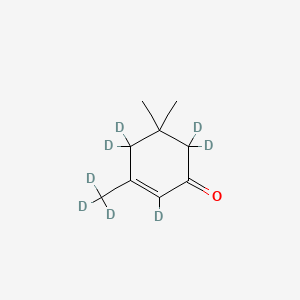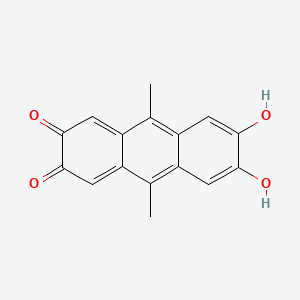
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and methyl groups at the 9 and 10 positions on the anthracene core. It is known for its unique photophysical properties and has been studied for various applications in organic electronics and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione typically involves the functionalization of anthracene derivatives. One common method includes the reaction of anthraquinone with methyl iodide and a Grignard reagent to form 9,10-dimethyl-9,10-dihydroxyanthracene. This intermediate is then subjected to dehydroxylation in the presence of acetic acid, zinc powder, and thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial setups .
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Scientific Research Applications
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups enable the compound to participate in redox reactions and form stable complexes with metal ions. The pathways involved include electron transfer processes and the generation of reactive oxygen species, which contribute to its photophysical and biological activities .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Lacks hydroxyl groups, resulting in different photophysical properties.
1,4-Dihydroxy-2,3-dimethylanthracene-9,10-dione: Similar structure but with hydroxyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Properties
CAS No. |
13979-57-2 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.268 |
IUPAC Name |
6,7-dihydroxy-9,10-dimethylanthracene-2,3-dione |
InChI |
InChI=1S/C16H12O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17,19H,1-2H3 |
InChI Key |
XRIYCFMGAXGBGL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=C(C3=CC(=O)C(=O)C=C13)C)O)O |
Synonyms |
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


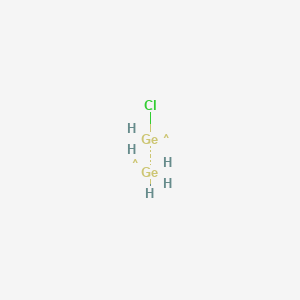
![Spiro[4.5]deca-6,9-dien-8-one, 6-methoxy- (7CI,8CI)](/img/new.no-structure.jpg)
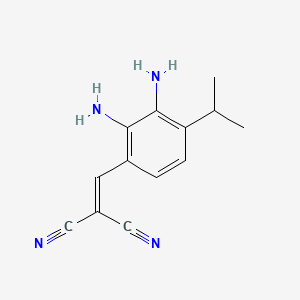
![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
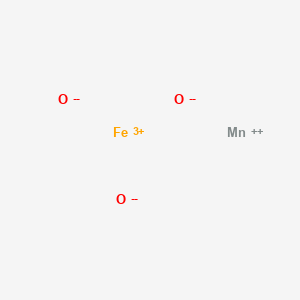
![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)
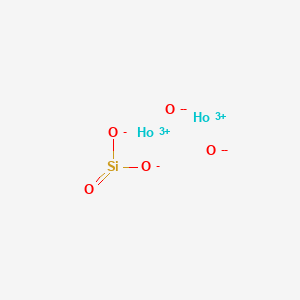
![7-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B577034.png)
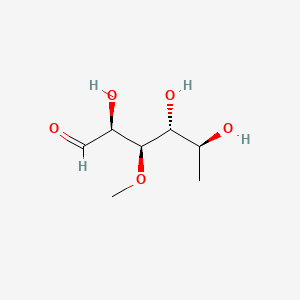
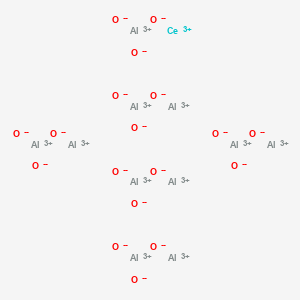

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
